Valecobulin

概要

説明

バレコブリンは、強力な抗腫瘍活性を有する低分子薬剤です。 これは、チューブリン重合を阻害する血管破壊剤であり、さまざまな固形腫瘍に効果的です 。 バレコブリンは、進行性大腸がんやその他の難治性固形腫瘍の治療における可能性について研究されています .

2. 製法

合成経路と反応条件: バレコブリンは、活性化合物S516のバリンプロドラッグとして合成されます。 合成には、特定の反応条件下でバリンとS516をカップリングしてバレコブリンを形成することが含まれます 。このプロセスには、通常、エステル化と精製などのステップが含まれ、所望の純度と収率が得られます。

工業的生産方法: バレコブリンの工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が関与します。 このプロセスには、クロマトグラフィーなどの高度な精製技術を使用して最終生成物を分離することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Valecobulin is synthesized as a valine prodrug of the active compound S516. The synthesis involves the coupling of valine with S516 under specific reaction conditions to form this compound . The process typically includes steps such as esterification and purification to achieve the desired purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the final product .

化学反応の分析

反応の種類: バレコブリンは、主にチューブリン重合阻害剤としての役割に関連する反応を起こします。これらの反応には、以下が含まれます。

チューブリン重合の阻害: バレコブリンはチューブリンに結合し、その重合を阻止することで、細胞内の微小管ネットワークを破壊します.

血管破壊: チューブリン重合を阻害することにより、バレコブリンは腫瘍内の血管を破壊し、腫瘍の虚血と壊死を引き起こします.

一般的な試薬と条件: バレコブリンを含む反応には、通常、チューブリンなどの特定の試薬と、重合の阻害を促進する条件が必要です。 これらの条件には、最適な活性を確保するための制御された温度とpHが含まれます .

生成される主要な生成物: バレコブリンを含む反応から生成される主な生成物は、腫瘍細胞内の破壊された微小管ネットワークであり、細胞死と腫瘍の退縮につながります .

科学的研究の応用

バレコブリンは、以下を含む幅広い科学研究における応用を持っています。

作用機序

バレコブリンは、細胞内の微小管の形成に不可欠なチューブリン重合を阻害することで効果を発揮します 。 バレコブリンはチューブリンに結合することで、微小管の集合を阻止し、細胞骨格と細胞分裂の破壊につながります 。 このメカニズムは、腫瘍内の血管破壊を引き起こし、腫瘍の虚血と壊死につながります .

6. 類似の化合物との比較

バレコブリンは、チューブリン重合阻害剤と血管破壊剤という二重の役割においてユニークです。類似の化合物には以下が含まれます。

類似化合物との比較

Valecobulin is unique in its dual role as a tubulin polymerization inhibitor and a vascular disrupting agent. Similar compounds include:

S516: The active metabolite of this compound, which also inhibits tubulin polymerization.

Docetaxel: Another tubulin inhibitor used in cancer treatment, but with a different mechanism of action.

This compound stands out due to its ability to disrupt tumor vasculature, making it a promising candidate for combination therapies in cancer treatment .

生物活性

Valecobulin, also known as CKD-516, is a novel small molecule drug recognized for its significant antitumor activity. This compound functions primarily as a vascular disrupting agent (VDA) through its potent inhibition of β-tubulin polymerization, leading to the disruption of microtubule dynamics essential for tumor growth and survival. This article delves into the biological activity of this compound, exploring its mechanisms, clinical applications, and research findings.

Target and Mode of Action

this compound specifically targets β-tubulin, a critical component of microtubules. By inhibiting tubulin polymerization, it disrupts the formation and stability of microtubules within cells. This action results in two primary effects:

- Vascular Disruption : this compound destroys established tumor vasculature, leading to tumor ischemia and necrosis.

- Cell Division Inhibition : The disruption in microtubule dynamics impairs normal cellular processes such as mitosis and intracellular transport, ultimately inducing cell death .

Preclinical Studies

This compound has demonstrated potent antitumor activity in various preclinical models. Studies have shown that it effectively reduces tumor volume in murine models of solid tumors by disrupting the tumor's blood supply .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly for treating advanced colorectal cancer and other refractory solid tumors. Key findings from these trials include:

- Phase I Trial : In a study involving 39 patients with metastatic colorectal cancer treated with irinotecan combined with this compound, significant reductions in tumor volume were observed (p = 0.006) compared to irinotecan alone (p = 0.048)【2】.

- Phase II Trials : Ongoing studies are assessing its efficacy in larger populations and different cancer types, focusing on safety profiles and optimal dosing strategies【2】【6】.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Colorectal Cancer : A patient with advanced colorectal adenocarcinoma showed a notable response to this compound combined with standard chemotherapy, leading to a marked decrease in tumor size and improved quality of life【2】.

- Combination Therapy : In another case, this compound was used alongside other chemotherapeutic agents, demonstrating enhanced efficacy against resistant tumor types【5】.

Comparative Analysis

To understand this compound's unique position among other antitumor agents, a comparison with similar compounds is essential:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | β-tubulin polymerization inhibitor | Dual role as a VDA; effective against solid tumors |

| Docetaxel | Tubulin stabilizer | Promotes polymerization; different therapeutic approach |

| Paclitaxel | Tubulin stabilizer | Similar to Docetaxel but with distinct binding properties |

特性

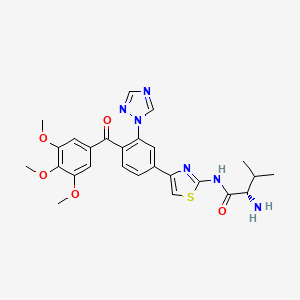

IUPAC Name |

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKRUIXIDCWALA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152252 | |

| Record name | CKD-516 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188371-47-2 | |

| Record name | CKD-516 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CKD-516 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALECOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Valecobulin exert its anti-cancer effect, particularly in the context of colorectal cancer?

A1: this compound functions as a Vascular Disrupting Agent (VDA) by inhibiting tubulin polymerization. [] This mechanism disrupts the formation of new blood vessels (neovascularization) within tumors, a process essential for tumor growth and survival. By targeting tubulin, this compound primarily affects the central regions of tumors, which are often resistant to conventional chemotherapy drugs. [] This mechanism makes it a promising candidate for treating solid tumors, including colorectal cancer, where neovascularization plays a critical role in tumor progression.

Q2: What were the key findings from the Phase I clinical trial investigating this compound in combination with irinotecan for treating metastatic colorectal cancer?

A2: The Phase I study evaluated the safety and efficacy of this compound combined with irinotecan in patients with metastatic colorectal cancer who had received prior irinotecan-based therapies. [] The study demonstrated that this combination had a manageable safety profile with no dose-limiting toxicities observed up to a specific dose level. [] Moreover, the combination showed preliminary antitumor activity, with a median progression-free survival exceeding expectations based on previous treatments. [] These findings suggest that this compound, in combination with irinotecan, holds promise for treating metastatic colorectal cancer, particularly in patients who have developed resistance to previous therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。